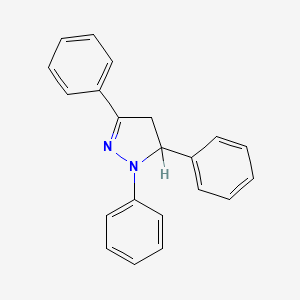

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole

Overview

Description

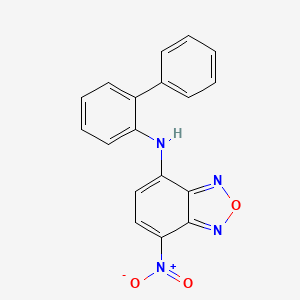

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is a chemical compound with the linear formula C21H18N2 . It has a molecular weight of 298.391 .

Synthesis Analysis

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which includes 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole, was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis

The molecular structure of 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is characterized by HR-MS, FT-IR, 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis

The 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole derivatives showed a good inhibitory activity and belonged to the third generation of monoamine oxidase inhibitors and bovine serum amine oxidase inhibitors .Scientific Research Applications

Enantioselective Fluorosensors

The enantiomers of 1,3,5-triphenyl-4,5-dihydropyrazole exhibit high fluorescence both in solution and in the solid state, which suggests potential applications in the field of enantioselective fluorosensors. These sensors can be used to detect the presence of specific chiral molecules, which is important in various fields such as pharmaceuticals and environmental monitoring .

Inhibition of Monoamine Oxidases

This compound has been studied for its inhibitory activity against monoamine oxidases (MAO), which are enzymes that catalyze the oxidation of monoamines. MAO inhibitors are used to treat various psychiatric and neurological disorders, including depression and Parkinson’s disease. The compound’s derivatives have shown potential in this area .

Synthesis via Cyclocondensation

An efficient synthesis method for 1,3,5-trisubstituted-1H-pyrazoles has been developed using vitamin B1 as a catalyst. This process involves cyclocondensation starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine. The synthesized compounds have been characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

4. Inhibitory Effect on Cancer Cell Growth Derivatives of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole have been synthesized with specific substituents that show an inhibitory effect on cancer cell growth. This suggests potential applications in cancer research and treatment .

Molecular Modeling and 3D-QSAR Studies

The compound has been involved in molecular modeling studies including 3D-QSAR (Quantitative Structure-Activity Relationship) hypothesis generation. These studies help in understanding the structural requirements for biological activity and can guide the design of new compounds with desired properties .

Mechanism of Action

Target of Action

Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . This suggests that it might interact with its targets through similar chemical reactions.

Biochemical Pathways

Pyrazoline derivatives have been reported to exhibit various biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The molecule has a molecular weight of 298391, which is within the range generally favorable for oral bioavailability .

Result of Action

Pyrazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that the compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2,3,5-triphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-15,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCZQOHSWGMVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032690 | |

| Record name | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | |

CAS RN |

742-01-8 | |

| Record name | 1,3,5-Triphenyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 742-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)

![1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1663896.png)